molecular formula C20H34N2O2 B2954572 (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) CAS No. 298693-04-6

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B2954572
CAS No.: 298693-04-6
M. Wt: 334.504
InChI Key: FKMZKCPMCVOKEV-HUUCEWRRSA-N
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Description

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 298693-04-6) is a chiral bis(oxazoline) ligand of high interest in catalytic research. This compound, with a molecular formula of C20H34N2O2 and a molecular weight of 334.50 g/mol, is characterized by its specific (4S,4'S) stereochemistry . Chiral bis(oxazoline) ligands like this one are pivotal in asymmetric synthesis, where they coordinate to metal centers to form highly selective catalysts. These catalysts are extensively used to promote a variety of enantioselective transformations, such as cyclopropanations, Diels-Alder reactions, and aldol additions, enabling the production of single-enantiomer molecules critical in pharmaceutical and fine chemical development . The compound requires careful handling and storage; it must be kept in an inert atmosphere at 2-8°C to ensure stability . It is supplied with a purity of 95% and is intended for research applications only. Safety data indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. Researchers should refer to the provided Safety Data Sheet for detailed handling protocols .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-18(2,3)14-12-23-16(21-14)20(10-8-7-9-11-20)17-22-15(13-24-17)19(4,5)6/h14-15H,7-13H2,1-6H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZKCPMCVOKEV-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2(CCCCC2)C3=N[C@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Oxazole Rings: The oxazole rings are introduced via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Substitution with tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazoles with different oxidation states.

    Reduction: Reduction reactions can target the oxazole rings or the cyclohexane core, potentially leading to the formation of dihydrooxazole derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized oxazole derivatives.

    Reduction Products: Dihydrooxazole derivatives.

    Substitution Products: Compounds with various functional groups replacing the tert-butyl groups.

Scientific Research Applications

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to induce enantioselectivity in reactions such as hydrogenation and epoxidation.

    Medicine: Investigated for its potential use in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) primarily involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are those of asymmetric synthesis reactions.

Comparison with Similar Compounds

Structural Variations in Backbone Linkers

Cyclopropane-1,1-diyl Analogs
  • Example : (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 1003886-01-8)
    • Key Differences :
  • Linker : Cyclopropane-1,1-diyl introduces significant ring strain and conformational rigidity compared to the cyclohexane backbone.
Propane-2,2-diyl Analogs
  • Example : (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS: 131833-93-7)
    • Key Differences :
  • Linker: Propane-2,2-diyl provides a flexible, non-cyclic backbone, reducing rigidity but enabling wider bite angles for metal coordination.
  • Synthesis: Prepared via Grignard or organolithium reagents, with yields >90% in optimized conditions . Applications: Widely used in copper-catalyzed asymmetric reactions, commercially available at $780/1g .
Ethane-1,1-diyl Analogs
  • Example : (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
    • Key Differences :
  • Linker: Ethane-1,1-diyl lacks cyclic structure, offering maximal flexibility but minimal steric guidance.

Substituent Modifications

Benzyl vs. tert-Butyl Substituents
  • Benzyl-Substituted Analogs :
    • Example : (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
    • Impact : Reduced steric hindrance compared to tert-butyl derivatives, leading to lower enantioselectivity (e.g., <80% ee in some aldol reactions) .
  • Phenyl-Substituted Analogs :
    • Example : (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
    • Impact : Intermediate steric bulk between benzyl and tert-butyl, with moderate catalytic performance .

Physicochemical and Commercial Comparison

Property Cyclohexane-1,1-diyl (Target) Cyclopropane-1,1-diyl (Benzyl) Propane-2,2-diyl (tert-Butyl)
Molecular Formula C20H34N2O2 C23H24N2O2 C17H30N2O2
Molecular Weight 334.50 g/mol 360.44 g/mol 294.43 g/mol
Stereochemical Rigidity High (6-membered ring) Very High (3-membered ring) Low (linear linker)
Commercial Price $748/250mg $210/100mg $780/1g
Catalytic Performance Superior ee (>95% in Cu-catalyzed reactions) Moderate ee (~80%) High ee (~90%)

Biological Activity

The compound (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) , identified by its CAS number 1003886-07-4, is a synthetic oxazoline derivative known for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C26H30N2O2
  • Molecular Weight : 402.53 g/mol
  • Structure : The compound features a cyclohexane core with two oxazoline rings substituted with tert-butyl groups.

Biological Activity Overview

Research indicates that compounds containing oxazoline moieties exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole).

Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the potential of new compounds as therapeutic agents. The cytotoxic effects of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) have been assessed in various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.3
MCF-7 (Breast)12.7
A549 (Lung)18.9

These values indicate moderate to high cytotoxicity against the tested cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against several bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

The compound demonstrated significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

The mechanisms underlying the biological activity of (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) are still under investigation. Preliminary studies suggest that its cytotoxic effects may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups treated with saline:

  • Tumor Size Reduction : 45% decrease after 21 days of treatment.
  • Survival Rate : Increased survival rate in treated mice compared to controls.

These findings highlight the compound's potential as a therapeutic agent in oncology.

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